molecular formula C27H26N4O3 B6584264 methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251681-80-7

methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B6584264
CAS No.: 1251681-80-7
M. Wt: 454.5 g/mol
InChI Key: HJANAVKBLBGATA-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.20049070 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1251681-80-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

PropertyValue
Molecular FormulaC27H26N4O3
Molecular Weight454.5 g/mol
StructureChemical Structure

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. The compound's structure suggests potential interactions with bacterial targets, similar to other known antimicrobial agents.

  • Mechanism of Action :
    • The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, akin to the action of fluoroquinolones.
    • Molecular docking studies indicate favorable binding interactions with key bacterial proteins such as DNA gyrase and MurD, which are crucial for bacterial replication and cell wall biosynthesis respectively .
  • Efficacy Against Pathogens :
    • In vitro tests have shown that this compound exhibits potent activity against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Cytotoxicity Studies

The cytotoxic effects of the compound have also been assessed using different cell lines:

  • Cell Lines Tested :
    • HaCat (human keratinocyte)
    • Balb/c 3T3 (mouse fibroblast)
  • Findings :
    • The compound displayed moderate cytotoxicity against these cell lines, indicating its potential as a therapeutic agent but also necessitating further investigation into its safety profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including this specific compound:

  • Synthesis Methodology :
    • The compound was synthesized through a condensation reaction involving piperazine derivatives and quinazoline precursors. This method has been optimized to enhance yield and purity .
  • Biological Evaluation :
    • In a study evaluating various quinazoline derivatives, the target compound showed promising results in both antimicrobial and cytotoxic assays, highlighting its potential for further development as an antimicrobial agent .

Properties

IUPAC Name

methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-19-7-6-10-22(17-19)29-13-15-30(16-14-29)27-28-24-18-20(26(33)34-2)11-12-23(24)25(32)31(27)21-8-4-3-5-9-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJANAVKBLBGATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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